2-Chloro-6,7-dimethoxyquinoxaline
Overview
Description
2-Chloro-6,7-dimethoxyquinoxaline is a heterocyclic compound with the molecular formula C10H9ClN2O2. It consists of a quinoxaline core, which is a bicyclic structure composed of fused benzene and pyrazine rings. The compound has a chlorine atom substituted at the 2nd position and methoxy groups at the 6th and 7th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dimethoxyquinoxaline typically involves the condensation of o-phenylenediamine with 2,3-dichloroquinoxaline in the presence of a suitable base. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetonitrile . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be adopted to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,7-dimethoxyquinoxaline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2nd position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methoxy groups can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction Reactions: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxaline derivatives, which can have different functional groups depending on the reagents used .
Scientific Research Applications
2-Chloro-6,7-dimethoxyquinoxaline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-6,7-dimethoxyquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
Olaquindox: A quinoxaline derivative used as an antibiotic in veterinary medicine.
Echinomycin: A quinoxaline antibiotic with antitumor properties.
Atinoleutin: A quinoxaline derivative with potential anticancer activity.
Levomycin: Another quinoxaline antibiotic used in medical applications.
Carbadox: A quinoxaline derivative used as a growth promoter in animal feed.
Uniqueness
2-Chloro-6,7-dimethoxyquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and methoxy groups allows for unique interactions with molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-chloro-6,7-dimethoxyquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-14-8-3-6-7(4-9(8)15-2)13-10(11)5-12-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGOYBHXJBMXIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CC(=N2)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626625 | |
Record name | 2-Chloro-6,7-dimethoxyquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216699-86-4 | |
Record name | 2-Chloro-6,7-dimethoxyquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6,7-dimethoxyquinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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